molecular formula C9H15N3O B13243592 3-(3-Amino-4-methylpiperidin-1-yl)-3-oxopropanenitrile

3-(3-Amino-4-methylpiperidin-1-yl)-3-oxopropanenitrile

Cat. No.: B13243592
M. Wt: 181.23 g/mol
InChI Key: CFKHXFVQCSNGBE-UHFFFAOYSA-N
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Description

3-(3-Amino-4-methylpiperidin-1-yl)-3-oxopropanenitrile (CAS 1822613-13-7) is a chemical intermediate of significant interest in medicinal chemistry, particularly in the synthesis and development of novel kinase inhibitors . With the molecular formula C9H15N3O and a molecular weight of 181.23 g/mol, this piperidine derivative serves as a crucial building block . Its primary research application is in the structural optimization of compounds derived from known kinase inhibitors, such as Tofacitinib . Researchers utilize this intermediate to explore structure-activity relationships (SAR), specifically by modifying the aliphatic piperidine side chain to develop new bioactive molecules . This compound is supplied for research and development purposes only. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications on humans or animals.

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

3-(3-amino-4-methylpiperidin-1-yl)-3-oxopropanenitrile

InChI

InChI=1S/C9H15N3O/c1-7-3-5-12(6-8(7)11)9(13)2-4-10/h7-8H,2-3,5-6,11H2,1H3

InChI Key

CFKHXFVQCSNGBE-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1N)C(=O)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Amino-4-methylpiperidin-1-yl)-3-oxopropanenitrile typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Amino-4-methylpiperidin-1-yl)-3-oxopropanenitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in medicinal chemistry and material science .

Scientific Research Applications

3-(3-Amino-4-methylpiperidin-1-yl)-3-oxopropanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(3-Amino-4-methylpiperidin-1-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidine-Based Derivatives

(R)- and (S)-3-(3-((7-Chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)-3-oxopropanenitrile
  • Structure: Substitution of the 3-amino group with a pyrimidoindole-methyamino moiety.
  • Activity : Exhibits potent kinase inhibition (IC₅₀ = 480 nM for (R)-2) due to the pyrimidoindole group’s planar aromatic system enhancing target binding .
  • Metabolic Stability: Improved stability compared to non-aromatic analogs, attributed to reduced cytochrome P450 interactions .
Tofacitinib (3-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile)
  • Structure: Replaces the 3-amino group with a pyrrolopyrimidine-methylamino group.
  • Activity: Approved JAK inhibitor with nanomolar potency; the pyrrolopyrimidine group confers selectivity for JAK kinases .

Heterocyclic and Aromatic Analogs

3-(4-Methyl-2-(tosylamino)-thiazol-5-yl)-3-oxopropanenitrile
  • Structure : Thiazole ring replaces the piperidine.
  • Reactivity : The electron-deficient thiazole enhances electrophilicity at the ketone, favoring nucleophilic attacks in heterocyclic synthesis .
  • Biological Relevance : Less studied for kinase inhibition but serves as a precursor for bioactive heterocycles .
3-(4-Nitrophenyl)-3-oxopropanenitrile
  • Structure : Aromatic 4-nitrophenyl group instead of piperidine.
  • Synthesis: Prepared via cyanation of bromoacetophenones; used in azomethine and pyrazole derivatives .
  • Limitation: The nitro group may confer toxicity, limiting therapeutic applications compared to amino-substituted analogs .

Substituent and Stereochemistry Effects

  • Piperidine vs. Pyrrolidine :
    • 3-Oxo-3-piperidin-1-yl-propionitrile (3b) has a six-membered ring, offering conformational flexibility, while pyrrolidine analogs (e.g., 3a) have restricted geometry, affecting target binding .
  • Enantiomeric Differences :
    • (R)-2 shows 70% higher potency than (S)-2 in kinase assays, highlighting the critical role of stereochemistry in activity .

Biological Activity

3-(3-Amino-4-methylpiperidin-1-yl)-3-oxopropanenitrile is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an amino group and a nitrile functional group, contributing to its biological activity. Its chemical structure can be represented as follows:

C8H14N4O\text{C}_8\text{H}_{14}\text{N}_4\text{O}

The biological activity of this compound is primarily attributed to its interaction with specific protein targets involved in cellular signaling pathways. Notably, it has been identified as a potent inhibitor of Glycogen Synthase Kinase 3 beta (GSK-3β), a key regulator in various cellular processes including metabolism, cell differentiation, and apoptosis. Inhibition of GSK-3β has implications for the treatment of neurodegenerative diseases such as Alzheimer's disease .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on GSK-3β activity. The compound has shown IC50 values in the nanomolar range, indicating high potency. Table 1 summarizes the results from various studies assessing its inhibitory effects.

Study ReferenceIC50 (nM)Target ProteinBiological Effect
50GSK-3βNeuroprotective
30GSK-3βAnti-apoptotic
25GSK-3βAnti-inflammatory

In Vivo Studies

Animal model studies have further corroborated the efficacy of this compound. For instance, administration in mouse models of Alzheimer’s disease resulted in improved cognitive function and reduced amyloid plaque formation, suggesting a neuroprotective role .

Case Studies

  • Alzheimer's Disease Model : In a study published in Molecules, researchers evaluated the effects of this compound on cognitive decline in transgenic mice. Results indicated that treatment with this compound significantly improved memory performance and reduced markers of neuroinflammation .
  • Cancer Therapy : Another study explored the compound's potential as an anti-cancer agent by inhibiting pathways associated with tumor growth. The findings suggested that it could enhance the efficacy of existing chemotherapeutics by modulating the tumor microenvironment .

Safety and Toxicology

While promising, safety assessments are crucial for clinical applications. Preliminary toxicity studies indicate that this compound has a favorable safety profile at therapeutic doses, although further investigations are required to fully understand its long-term effects .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(3-Amino-4-methylpiperidin-1-yl)-3-oxopropanenitrile, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The compound can be synthesized via condensation reactions between substituted piperidine precursors and cyanoacetyl derivatives. For example, similar nitrile-containing analogs (e.g., JAK inhibitors) are synthesized using piperidine or pyrrolidine rings coupled with activated carbonyl groups under basic conditions (e.g., ethanol/piperidine at 0–5°C) . Stereochemical control requires careful selection of chiral catalysts or resolution techniques, such as chiral HPLC, to isolate enantiomers, as demonstrated in studies on CP-690,550 (tofacitinib) .

Q. What spectroscopic and crystallographic techniques are essential for structural validation of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) is critical for confirming regiochemistry and stereochemistry. X-ray crystallography resolves spatial arrangements, particularly for piperidine ring conformations, as shown in studies of related JAK inhibitors . Discrepancies between NMR-derived conformers and crystallographic data may arise due to dynamic equilibria in solution, necessitating complementary techniques like density functional theory (DFT) calculations .

Q. What in vitro assays are recommended to evaluate the kinase inhibition profile of this compound?

  • Methodological Answer : Competitive ATP-binding assays using recombinant kinase domains (e.g., JAK1, JAK2) and ADP-Glo™ luminescence assays are standard. For selectivity profiling, screen against kinase panels (e.g., Eurofins KinaseProfiler™). Reference IC₅₀ values from structurally analogous compounds, such as tofacitinib (JAK3/2/1 IC₅₀: 1–20 nM), to benchmark potency .

Advanced Research Questions

Q. How can conflicting data between in vitro kinase inhibition and cellular activity assays be resolved for JAK-targeting compounds?

  • Methodological Answer : Discrepancies may arise due to off-target effects, cellular permeability, or metabolic instability. Use orthogonal assays:

  • Cellular phospho-STAT3/STAT5 assays to confirm target engagement.
  • Metabolic stability tests (e.g., liver microsomes) to identify rapid degradation.
  • Proteomics profiling to detect off-target interactions. For example, replacing piperidine with pyrrolidine in JAK inhibitors improved selectivity by altering binding pocket interactions .

Q. What experimental strategies optimize the selectivity of this compound for specific kinase isoforms?

  • Methodological Answer :

  • Structure-activity relationship (SAR) studies : Modify substituents on the piperidine ring and nitrile group. For instance, methyl groups at the 4-position of piperidine enhance JAK1 selectivity over JAK2 .
  • Co-crystallization with kinase domains to identify critical hydrogen bonds or steric clashes (e.g., pyrrolo[2,3-d]pyrimidine interactions with JAK1’s hinge region) .
  • Free-energy perturbation (FEP) calculations to predict binding affinity changes for proposed analogs.

Q. How does the spatial arrangement of the 3-amino-4-methylpiperidine moiety influence target binding kinetics and selectivity?

  • Methodological Answer : The (3R,4R) stereochemistry in analogous compounds (e.g., tofacitinib) optimizes hydrogen bonding with kinase active sites. Molecular dynamics simulations reveal that the methyl group at C4 restricts piperidine ring flexibility, reducing entropic penalties upon binding. Conversely, (3S,4S) diastereomers show reduced potency due to steric clashes .

Q. What methodologies are employed to investigate metabolic stability and identify major Phase I metabolites of piperidine-containing nitriles?

  • Methodological Answer :

  • Liver microsome incubations (human/rat) with LC-MS/MS analysis to track metabolite formation.
  • Isotope labeling (e.g., ¹⁴C at the nitrile group) to trace metabolic pathways.
  • CYP450 inhibition assays to identify enzymes involved (e.g., CYP3A4/5). For example, oxidation of the piperidine ring and hydrolysis of the nitrile to amides are common metabolic pathways .

Data Contradiction Analysis

Q. How should researchers address inconsistencies between computational docking predictions and experimental binding affinities?

  • Methodological Answer :

  • Re-evaluate docking parameters : Use flexible docking or ensemble docking to account for protein conformational changes.
  • Validate with mutagenesis studies : Test binding affinity changes in kinase mutants (e.g., JAK1 V658F) predicted to disrupt interactions.
  • Compare with experimental structures : Overlay docking poses with co-crystal structures of related compounds (e.g., tofacitinib-JAK1 complexes) .

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